molecular formula C20H23F2NO5 B12752624 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester CAS No. 84761-72-8

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester

Cat. No.: B12752624
CAS No.: 84761-72-8
M. Wt: 395.4 g/mol
InChI Key: XGBFMYPSRQVKDM-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and a difluoromethoxyphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester typically involves the oxidation of 4-substituted Hantsch dihydropyridines. This reaction is carried out in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the difluoromethoxy group can be replaced by other nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxyphenyl group can bind to specific sites on enzymes, inhibiting their activity. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar compounds to 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester include:

The uniqueness of this compound lies in the presence of the difluoromethoxyphenyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

84761-72-8

Molecular Formula

C20H23F2NO5

Molecular Weight

395.4 g/mol

IUPAC Name

diethyl 4-[4-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H23F2NO5/c1-5-26-18(24)15-11(3)23-12(4)16(19(25)27-6-2)17(15)13-7-9-14(10-8-13)28-20(21)22/h7-10,17,20,23H,5-6H2,1-4H3

InChI Key

XGBFMYPSRQVKDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(F)F)C(=O)OCC)C)C

Origin of Product

United States

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